2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide
CAS No.: 898640-37-4
Cat. No.: VC4457395
Molecular Formula: C16H19Cl2N5OS
Molecular Weight: 400.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898640-37-4 |
|---|---|
| Molecular Formula | C16H19Cl2N5OS |
| Molecular Weight | 400.32 |
| IUPAC Name | 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide |
| Standard InChI | InChI=1S/C16H19Cl2N5OS/c17-11-7-4-8-12(18)14(11)20-13(24)9-25-16-22-21-15(23(16)19)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9,19H2,(H,20,24) |
| Standard InChI Key | BSQHRGIMVCDAAR-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC=C3Cl)Cl |
Introduction
The compound 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide is a complex organic molecule belonging to the class of triazole derivatives. It features a triazole ring substituted with a sulfanyl group and an acetamide moiety, along with a cyclohexyl group and two chlorine atoms on the phenyl ring. This structural complexity suggests potential biological activity and applications in medicinal chemistry.
Synthesis
The synthesis of such compounds typically involves multiple steps:
-
Formation of the triazole core using appropriate precursors like hydrazine derivatives or guanidines.
-
Introduction of the sulfanyl linkage through nucleophilic substitution reactions involving sulfur-containing reagents.
-
Attachment of the acetamide moiety via acylation reactions using chloroacetyl chloride or similar reagents.
-
Incorporation of the cyclohexyl group through alkylation or other suitable methods.
Given that specific synthesis details for this exact compound are not available, these steps are inferred from general practices in organic synthesis:
textStep 1: Formation of Triazole Core - Use hydrazine derivative + appropriate aldehyde/ketone Step 2: Introduction of Sulfanyl Linkage - Use sulfur-containing nucleophile (e.g., thiourea) Step 3: Attachment of Acetamide Moiety - Use chloroacetyl chloride + amine coupling reaction Step 4: Incorporation of Cyclohexyl Group - Alkylation reaction using cyclohexane derivative as alkylating agent
Biological Activity
Biological activity could involve interactions with enzymes or receptors due to its structural features:
-
The triazole ring may modulate enzyme activity or receptor interactions.
-
The cyclohexyl group enhances binding affinity due to hydrophobic interactions.
-
The dichlorophenyl substituents may influence electron distribution within the molecule.
While no direct studies were found specifically addressing "2-(4-amino)-5-cyclohexylyl)-triazol(3-y)sulfany-N-(26-dichlorophen)-acetam", related compounds have shown promise as inhibitors in various biochemical pathways .
Antimicrobial/Anticancer Screening Table (Hypothetical)
This table represents hypothetical outcomes based on similar structures:
| Assay Type | Expected Outcome |
|---|---|
| MCF7 Cell Line | - |
| (Anticancer Efficacy) |
For comprehensive research findings specifically tailored to "2-[((44-amino))-55cycoheaxlyl)-(14H12-triazo13y)]sufa-N((26dicohrphen))aceatmide", future studies should focus on synthesizing this exact molecule followed by thorough characterization via spectroscopic methods like NMR and LC–MS . Additionally conducting molecular docking simulations could provide insights into potential targets within biological systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume